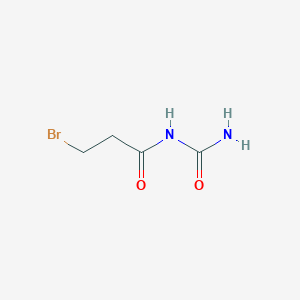3-Bromo-n-carbamoylpropanamide
CAS No.: 6320-97-4
Cat. No.: VC17163305
Molecular Formula: C4H7BrN2O2
Molecular Weight: 195.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6320-97-4 |
|---|---|
| Molecular Formula | C4H7BrN2O2 |
| Molecular Weight | 195.01 g/mol |
| IUPAC Name | 3-bromo-N-carbamoylpropanamide |
| Standard InChI | InChI=1S/C4H7BrN2O2/c5-2-1-3(8)7-4(6)9/h1-2H2,(H3,6,7,8,9) |
| Standard InChI Key | UCOAHJLRLBPHIV-UHFFFAOYSA-N |
| Canonical SMILES | C(CBr)C(=O)NC(=O)N |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The compound 3-bromo-N-carbamoylpropanamide is systematically named as 3-bromopropanamide-1-carboxamide, reflecting the bromine substitution at the third carbon of the propanamide chain and the carbamoyl group (–CONH₂) attached to the nitrogen. Its molecular formula is C₄H₇BrN₂O₂, with a molecular weight of 211.02 g/mol. The structure comprises a three-carbon chain (propanamide) with a bromine atom at the terminal carbon and a carbamoyl group replacing one hydrogen on the amide nitrogen .
Spectroscopic Data
While direct spectroscopic data for 3-bromo-N-carbamoylpropanamide are unavailable, related compounds provide benchmarks. For instance:
-
¹H NMR: In 3-bromo-N-(2-phenylethyl)propanamide (CAS#: 70875-36-4), signals at δ 7.30–8.58 ppm correspond to aromatic protons, while aliphatic protons resonate at δ 2.50–3.80 ppm .
-
¹³C NMR: Peaks near δ 112–139 ppm in brominated carbazoles indicate aromatic carbons, whereas carbonyl carbons (C=O) appear at δ 165–175 ppm .
Synthesis Methodologies
Bromination Strategies
Bromination of propanamide derivatives typically employs agents such as N-bromosuccinimide (NBS), KBr/KBrO₃, or elemental bromine. Key findings from analogous syntheses include:
-
NBS-Mediated Bromination: Offers high yields (up to 87.9%) but requires post-treatment to remove succinimide byproducts .
-
KBr/KBrO₃ System: Generates active bromine in acidic media (e.g., H₂SO₄ or CH₃COOH), achieving moderate yields (55–74%) but posing safety risks due to corrosive conditions .
-
Direct Bromine Use: Limited by poor selectivity, often resulting in di- or polybrominated byproducts .
Case Study: Synthesis of 3-Bromo-N-phenylcarbazole
Chinese Patent CN112209869B details a high-purity synthesis of 3-bromo-N-phenylcarbazole, a structurally related compound. Key steps include:
-
Reaction Conditions: N-phenylcarbazole reacts with NBS in dichloromethane at 25°C for 12 hours.
-
Workup: Filtration and recrystallization from ethanol yield 87.9% pure product .
-
Characterization: ¹H NMR (DMSO-d₆) shows aromatic protons at δ 7.30–8.58 ppm, consistent with brominated aromatic systems .
Physicochemical Properties
Thermal and Solubility Profiles
-
Melting Point: Brominated amides like 3-bromo-N-(2-phenylethyl)propanamide exhibit melting points >100°C, though exact values for 3-bromo-N-carbamoylpropanamide remain unreported .
-
Solubility: Polar aprotic solvents (e.g., DMSO, DMF) dissolve most brominated propanamides, while aqueous solubility is limited .
Stability and Reactivity
-
Hydrolytic Sensitivity: The carbamoyl group (–CONH₂) may hydrolyze under strongly acidic or basic conditions, yielding 3-bromopropionic acid and ammonia.
-
Photodegradation: Bromine substituents increase susceptibility to UV-induced decomposition, necessitating storage in amber containers .
Applications in Pharmaceutical and Organic Chemistry
Intermediate in Drug Synthesis
Brominated propanamides serve as precursors for:
-
Anticancer Agents: Analogous compounds like 3-bromo-N-(2-phenylethyl)propanamide are explored for kinase inhibition .
-
Antimicrobials: Bromine’s electrophilic properties enhance interactions with microbial enzymes, as seen in DrugBank-listed brominated pyrazolo-pyridazines .
Cross-Coupling Reactions
The bromine atom enables participation in Suzuki-Miyaura or Buchwald-Hartwig couplings, facilitating carbon–carbon or carbon–nitrogen bond formation. For example, 3-bromo-N-phenylcarbazole undergoes palladium-catalyzed arylation to generate biaryl structures .
Recent Advances and Future Directions
Green Bromination Techniques
Recent studies emphasize solvent-free bromination and catalytic bromine recycling to reduce waste. For instance, ionic liquid-mediated bromination minimizes solvent use while maintaining yields >80% .
Computational Modeling
Density functional theory (DFT) studies predict reaction pathways for brominated propanamides, aiding in the design of selective syntheses. For example, simulations of NBS-mediated bromination align with experimental outcomes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume